molecular formula C11H13NO2 B15070298 6-Hydroxy-2-isopropylisoindolin-1-one

6-Hydroxy-2-isopropylisoindolin-1-one

Cat. No.: B15070298
M. Wt: 191.23 g/mol
InChI Key: PIQJTWRDNLRSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-2-isopropylisoindolin-1-one is a chemical compound belonging to the isoindolinone family Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-isopropylisoindolin-1-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-isopropylisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The isopropyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various isoindolinone derivatives with different functional groups, which can be further utilized in the synthesis of complex molecules .

Scientific Research Applications

6-Hydroxy-2-isopropylisoindolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-isopropylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the isoindolinone scaffold play a crucial role in binding to biological receptors, leading to various biological effects. The compound can modulate different signaling pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-2-isopropylisoindolin-1-one is unique due to the presence of both a hydroxyl group and an isopropyl group, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications in research and industry .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

6-hydroxy-2-propan-2-yl-3H-isoindol-1-one

InChI

InChI=1S/C11H13NO2/c1-7(2)12-6-8-3-4-9(13)5-10(8)11(12)14/h3-5,7,13H,6H2,1-2H3

InChI Key

PIQJTWRDNLRSCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2=C(C1=O)C=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.